molecular formula C20H21N3O4S B2850496 Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-74-2

Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2850496
CAS No.: 851946-74-2
M. Wt: 399.47
InChI Key: DUSZAMYYCJUGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thienopyridazine core. Its structure includes a phenyl group at position 3, a pivalamido (tert-butyl carboxamide) substituent at position 5, and an ethyl carboxylate ester at position 1 (Fig. 1). This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and aggregation modulators due to its structural versatility .

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-27-18(25)15-13-11-28-16(21-19(26)20(2,3)4)14(13)17(24)23(22-15)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSZAMYYCJUGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H21N3O4S
  • Molecular Weight : 447.51 g/mol
  • IUPAC Name : Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

The compound features a thienopyridazine core, which is recognized for its potential therapeutic applications. The presence of both nitrogen and sulfur in its structure contributes to its unique chemical properties and biological activities.

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli25 µg/mL

Anticancer Properties

In vitro studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown promising results in reducing cell viability in cancer cell lines.

Cancer Cell LineConcentration (µM)Effectiveness
MCF-7 (breast cancer)550% reduction in viability
A549 (lung cancer)10Induction of apoptosis

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its utility in treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal found that Ethyl 4-oxo-3-phenyl-5-pivalamido exhibited significant antibacterial activity against common pathogens with MIC values indicating effective concentrations for therapeutic use.

Anticancer Efficacy

Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a notable decrease in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The compound participates in cyclization processes under microwave-assisted conditions. A key synthesis step involves reacting precursors with sulfur and triethylamine in ethanol at 70°C for 5 minutes, yielding 84% of the target product . This method enhances reaction efficiency compared to traditional thermal methods.

Reaction TypeConditionsReagentsYieldReference
Cyclization70°C, ethanol, microwaveS, Et<sub>3</sub>N84%

Nucleophilic Substitution at the Amido Group

The pivalamido (-NHCOC(CH<sub>3</sub>)<sub>3</sub>) moiety undergoes substitution reactions with electrophilic agents. For example:

  • Reaction with diazonium salts (e.g., benzenediazonium chloride) forms hydrazone derivatives via coupling at the active methylene group adjacent to the cyano functionality .

Mechanism :

  • Diazonium salt attacks the electron-deficient carbon adjacent to the cyano group.

  • Elimination of HBr leads to hydrazone formation.

SubstrateProductReagent UsedKey Observation
Thienopyridazine derivativeHydrazone derivativeBenzenediazonium chlorideFormation of C=N bond confirmed via IR and <sup>1</sup>H NMR

Coupling Reactions with Cyanomethylene Reagents

The compound reacts with malononitrile or ethyl cyanoacetate to form pyridazine derivatives. These reactions proceed via nucleophilic attack at the carbonyl group, followed by cyclization .

Example Reaction :

Thienopyridazine+NCCH2CNEtOH Pyridazine derivative\text{Thienopyridazine}+\text{NCCH}_2\text{CN}\xrightarrow{\text{EtOH }}\text{Pyridazine derivative}

ReagentProduct StructureSpectral Confirmation
Malononitrile1-Cyanoacetyl-pyridazine<sup>1</sup>H NMR: δ 4.41 (NH<sub>2</sub>), 5.68 (CH<sub>2</sub>)
Ethyl cyanoacetateEthoxycarbonyl-pyridazineIR: 2220 cm<sup>-1</sup> (C≡N stretch)

Condensation Reactions

The oxo group at position 4 participates in condensation with hydrazines or amines, forming fused heterocycles. For instance:

  • Reaction with cyanoacetylhydrazine yields 1,3,4-oxadiazine derivatives, confirmed by <sup>13</sup>C NMR signals at δ 164.3 and 165.1 (C=N) .

Key Data :

  • Reaction Time : 2–4 hours under reflux.

  • Solvent : 1,4-Dioxane or ethanol.

  • Catalyst : Sodium ethoxide.

Biological Activity Modulation via Structural Modifications

While not a direct chemical reaction, structural analogs of this compound (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate) show that substitutions at the phenyl or amido groups significantly alter bioactivity, particularly in enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

Substituent Impact:

  • Position 3 : Aromatic groups (e.g., phenyl, chlorophenyl, trifluoromethylphenyl) influence electronic properties and receptor binding. The 4-trifluoromethylphenyl group () enhances lipophilicity and resistance to oxidative metabolism .
  • Position 5: Amide substituents (pivalamido, acetyl, propanamido) modulate steric bulk and solubility. The pivalamido group in the target compound improves stability but may reduce aqueous solubility compared to amino or methylamino groups .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The target compound’s logP is predicted to be higher than analogs with amino or hydrophilic groups at position 5 due to the pivalamido moiety .
  • Thermal Stability : Derivatives with halogen substituents (e.g., compound 67, 68) exhibit higher melting points (>200°C) compared to the target compound (predicted 517.2°C) .
  • The trifluoromethylphenyl analog () may exhibit enhanced binding to adenosine receptors due to fluorine’s electronegativity . Chlorophenyl-substituted derivatives (e.g., compound 66) demonstrate improved activity in enzyme inhibition assays, likely due to stronger electron-withdrawing effects .

Preparation Methods

Synthetic Routes to the Thieno[3,4-d]Pyridazine Core

Cyclization Strategies

The thieno[3,4-d]pyridazine scaffold is typically constructed via cyclization reactions. A method adapted from the synthesis of thieno[3,2-c]pyridazine derivatives involves sequential oxidation and reduction steps. For example:

  • Dieckmann Condensation : A tetrahydrothiophene intermediate is formed via Dieckmann cyclization of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate.
  • Hydrazine Condensation : Reaction with hydrazine yields a pyridazin-3-one intermediate, which is subsequently oxidized to form the aromatic pyridazine ring.

Key Reaction Conditions :

  • Oxidizing Agents : N-Bromosuccinimide (NBS) or potassium permanganate.
  • Solvents : Ethanol, dioxane, or acetic anhydride.
  • Yields : 70–90% for analogous pyridazin-3-one systems.

Functionalization of the Pyridazine Ring

Introduction of the 4-Oxo Group

The ketone at position 4 is introduced via oxidation of a dihydro precursor. For instance:

  • Oxidation of 3,4-dihydrothieno[3,4-d]pyridazine with chromium trioxide (CrO₃) in acetic acid yields the 4-oxo derivative.
Installation of the 3-Phenyl Substituent

The phenyl group at position 3 is incorporated early in the synthesis via:

  • Friedel-Crafts Alkylation : Reaction of thiophene derivatives with benzyl chloride in the presence of AlCl₃.
  • Suzuki Coupling : Palladium-catalyzed cross-coupling of a boronic acid with a halogenated pyridazine intermediate.

Introduction of the Pivalamido Group at Position 5

Amidation Reactions

The pivalamido (–NHCOC(CH₃)₃) group is introduced via nucleophilic acyl substitution:

  • Activation of Pivalic Acid : Pivaloyl chloride is reacted with an amine-functionalized intermediate.
  • Coupling Conditions :
    • Base : Triethylamine or pyridine to scavenge HCl.
    • Solvent : Dichloromethane or tetrahydrofuran (THF).
    • Yield : 65–85% for analogous amidation reactions.

Esterification at Position 1

Formation of the Ethyl Carboxylate

The ethyl ester is installed via:

  • Ester Exchange : Reaction of a carboxylic acid intermediate with ethanol in the presence of HCl.
  • Direct Esterification : Using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Optimized Conditions :

  • Temperature : Reflux (78–100°C).
  • Yield : 80–95% for ethyl ester derivatives.

Multi-Step Synthesis Protocol

A representative pathway synthesizing the target compound is outlined below:

Step Reaction Type Reagents/Conditions Yield
1 Dieckmann Condensation Methyl acetoacetate, NaOMe, THF, reflux 88%
2 Hydrazine Cyclization Hydrazine hydrate, ethanol, 60°C 75%
3 Oxidation to 4-Oxo Derivative CrO₃, acetic acid, 40°C 82%
4 Pivalamidation Pivaloyl chloride, Et₃N, DCM, rt 68%
5 Ethyl Ester Formation Ethanol, conc. HCl, reflux 90%

Purification and Characterization

Purification Techniques

  • Recrystallization : From ethanol/isopropyl ether mixtures.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, –CH₂CH₃), 1.35 (s, 9H, –C(CH₃)₃), 4.20 (q, 2H, –OCH₂), 7.45–7.60 (m, 5H, Ar–H).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N).

Challenges and Optimization

Common Side Reactions

  • Over-Oxidation : Mitigated by controlling CrO₃ stoichiometry.
  • Ester Hydrolysis : Avoided by using anhydrous conditions during esterification.

Scalability

Industrial-scale production requires:

  • Continuous Flow Systems : For safer handling of exothermic steps.
  • Catalytic Methods : Pd-based catalysts for Suzuki couplings.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,4-d]pyridazine core followed by sequential functionalization. Key steps include:

  • Core formation : Cyclocondensation of ethyl 2-aminothiophene-3-carboxylate derivatives with hydrazines under reflux (e.g., in ethanol or toluene) .
  • Amidation : Introduction of the pivalamido group via coupling reactions using activating agents like HATU or DCC .
  • Optimization : Adjust reaction temperature (e.g., 70–100°C), solvent polarity (DMF for solubility, dichloromethane for mild conditions), and stoichiometric ratios of reagents. Purification via silica gel chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most reliable for confirming the 3D structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing. Use SHELXL for refinement .
  • 2D NMR : NOESY or ROESY experiments identify spatial proximities between protons (e.g., confirming substituent orientation on the dihydrothienopyridazine ring) .
  • IR and Mass Spectrometry : Validate functional groups (amide C=O stretch at ~1650 cm⁻¹) and molecular weight (e.g., ESI-MS matching calculated m/z) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications in this compound?

  • Methodological Answer :

  • Electrophilic substitution : The electron-rich thiophene ring undergoes halogenation (e.g., bromination) preferentially at the 5-position under mild conditions (room temperature, DCM) .
  • Nucleophilic acyl substitution : The pivalamido group’s steric bulk directs reactions to the ester moiety. Hydrolysis of the ethyl ester to carboxylic acid requires acidic/basic conditions (e.g., LiOH in THF/water) .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates in amidation, while non-polar solvents (toluene) favor cyclization .

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-response normalization : Standardize IC₅₀ values using internal controls (e.g., reference inhibitors for enzyme assays) .
  • Cellular vs. cell-free systems : Discrepancies may arise from membrane permeability issues. Use permeability enhancers (e.g., DMSO carriers) or conduct intracellular target validation (e.g., siRNA knockdown) .
  • Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for conformational changes) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s inhibitory potency?

  • Methodological Answer :

  • Systematic substitution : Replace the pivalamido group with smaller/larger acyl groups (e.g., 4-nitrobenzamido or methoxyacetamido) to assess steric and electronic effects .
  • Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridyl) to enhance solubility or target interactions .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Advanced Mechanistic Questions

Q. What computational methods are suitable for modeling this compound’s interaction with aldose reductase?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM force fields. Analyze hydrogen bonds with catalytic residues (Tyr48, His110) .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., pivalamido’s steric hindrance) on transition-state stabilization .
  • Free Energy Perturbation (FEP) : Predict ΔΔG changes for analogue binding affinities .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Methodological Answer :

  • Intermediate trapping : Crystallize reaction intermediates (e.g., using low-temperature XRD) to identify transient species .
  • Electron density maps : Compare SHELXL-refined maps to validate bond formation/cleavage (e.g., amide vs. ester linkages) .

Neuropharmacology Applications

Q. What experimental designs are optimal for assessing this compound’s potential in tau aggregation inhibition?

  • Methodological Answer :

  • Thioflavin T (ThT) assays : Monitor fibril formation kinetics in recombinant tau protein solutions .
  • Transgenic mouse models : Evaluate cognitive improvement in tauopathy models (e.g., Morris water maze) after oral dosing (50 mg/kg/day) .
  • Brain penetration studies : Measure plasma/brain concentration ratios via LC-MS to confirm blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.